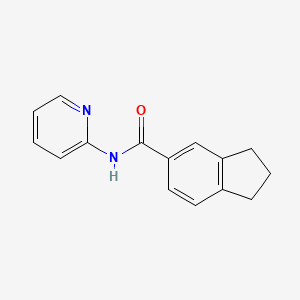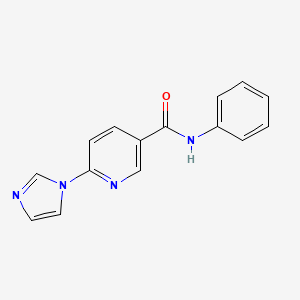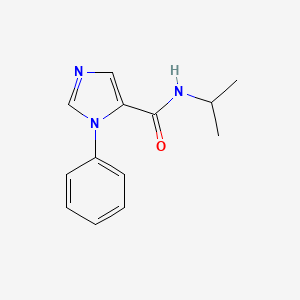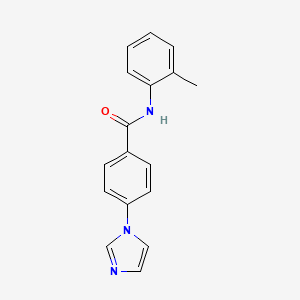
N-pyridin-2-yl-2,3-dihydro-1H-indene-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-pyridin-2-yl-2,3-dihydro-1H-indene-5-carboxamide is a chemical compound that has been widely studied for its potential application in medicinal chemistry. It is a member of the indene family of compounds, which are known to exhibit a range of biological activities.
Mechanism of Action
The mechanism of action of N-pyridin-2-yl-2,3-dihydro-1H-indene-5-carboxamide is not fully understood. However, it has been reported to inhibit the activity of certain enzymes and proteins that are involved in various cellular processes. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators.
Biochemical and Physiological Effects:
N-pyridin-2-yl-2,3-dihydro-1H-indene-5-carboxamide has been reported to exhibit a range of biochemical and physiological effects. For example, it has been shown to inhibit the proliferation of cancer cells, induce apoptosis (programmed cell death) in cancer cells, and inhibit the production of inflammatory mediators. It has also been reported to exhibit antiviral activity against several viruses, including dengue virus and hepatitis C virus.
Advantages and Limitations for Lab Experiments
One of the advantages of N-pyridin-2-yl-2,3-dihydro-1H-indene-5-carboxamide is its potential as a drug candidate for the treatment of various diseases. However, there are also some limitations associated with its use in lab experiments. For example, it may exhibit cytotoxic effects at high concentrations, which could limit its use in certain assays. Additionally, its mechanism of action is not fully understood, which could make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on N-pyridin-2-yl-2,3-dihydro-1H-indene-5-carboxamide. One area of interest is the development of more potent and selective derivatives of the compound. Another area of interest is the investigation of its potential as a drug candidate for the treatment of viral infections, such as dengue virus and hepatitis C virus. Additionally, further research is needed to fully understand the mechanism of action of the compound and its potential applications in medicinal chemistry.
Synthesis Methods
The synthesis of N-pyridin-2-yl-2,3-dihydro-1H-indene-5-carboxamide has been reported in several research articles. One of the most commonly used methods involves the reaction of 2,3-dihydro-1H-indene-5-carboxylic acid with pyridine-2-amine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Scientific Research Applications
N-pyridin-2-yl-2,3-dihydro-1H-indene-5-carboxamide has been studied for its potential application in medicinal chemistry. It has been reported to exhibit a range of biological activities, including anti-inflammatory, antitumor, and antiviral activities. It has also been investigated for its potential as a drug candidate for the treatment of various diseases, including cancer, viral infections, and autoimmune disorders.
properties
IUPAC Name |
N-pyridin-2-yl-2,3-dihydro-1H-indene-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O/c18-15(17-14-6-1-2-9-16-14)13-8-7-11-4-3-5-12(11)10-13/h1-2,6-10H,3-5H2,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WONSVVUYFNCTBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)C(=O)NC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-pyridin-2-yl-2,3-dihydro-1H-indene-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-[4-(Furan-3-carbonyl)piperazin-1-yl]phenyl]ethanone](/img/structure/B7470791.png)
![4-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]amino]benzonitrile](/img/structure/B7470799.png)

![5-[[2-[[4,5-bis(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl]acetyl]amino]benzene-1,3-dicarboxamide](/img/structure/B7470828.png)
![1-(1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl)-3-methylbutan-1-one](/img/structure/B7470834.png)
![Furan-3-yl-[4-(3-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B7470836.png)

![4-[[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]amino]benzonitrile](/img/structure/B7470845.png)



![1-(1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl)-2-methylpropan-1-one](/img/structure/B7470863.png)

